6-Bromo-8-chloroimidazo[1,5-a]pyridine

Catalog No.
S821283
CAS No.
1427385-99-6
M.F
C7H4BrClN2
M. Wt
231.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-8-chloroimidazo[1,5-a]pyridine

CAS Number

1427385-99-6

Product Name

6-Bromo-8-chloroimidazo[1,5-a]pyridine

IUPAC Name

6-bromo-8-chloroimidazo[1,5-a]pyridine

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

InChI

InChI=1S/C7H4BrClN2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H

InChI Key

PWZYRMMFTWYTGR-UHFFFAOYSA-N

SMILES

C1=C(C2=CN=CN2C=C1Br)Cl

Canonical SMILES

C1=C(C2=CN=CN2C=C1Br)Cl

General Use

Application in Medicinal Chemistry

Specific Scientific Field: The compound has been recognized in the field of Medicinal Chemistry .

Summary of the Application: Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Results or Outcomes: The use of imidazo[1,2-a]pyridine analogues has shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating these conditions.

Application in Gastroprotection

Specific Scientific Field: This application falls under the field of Pharmacology .

Summary of the Application: Zolimidine, an imidazopyridine analogue, is used as a gastroprotective drug . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for gastroprotection.

Results or Outcomes: The use of zolimidine has shown significant gastroprotective effects . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating conditions related to the gastrointestinal system.

Application in Treating Insomnia

Specific Scientific Field: This application falls under the field of Neuropharmacology .

Summary of the Application: Zolpidem, an imidazopyridine analogue, is used as a drug for treating insomnia . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating insomnia.

Results or Outcomes: The use of zolpidem has shown significant effects in treating insomnia . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating insomnia.

Application in Optoelectronic Devices and Sensors

Specific Scientific Field: This application falls under the field of Materials Science .

Summary of the Application: Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, including the development of optoelectronic devices and sensors .

Results or Outcomes: The use of imidazo[1,5-a]pyridine derivatives in optoelectronic devices and sensors has shown promising innovations . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new materials for these applications.

Application in Confocal Microscopy and Imaging

Specific Scientific Field: This application falls under the field of Biomedical Imaging .

Summary of the Application: Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .

Results or Outcomes: The use of imidazo[1,5-a]pyridine derivatives in confocal microscopy and imaging has shown promising results . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new materials for these applications.

6-Bromo-8-chloroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol. It features a fused imidazole and pyridine ring system, characterized by the presence of bromine and chlorine substituents at the 6 and 8 positions, respectively. The compound is typically encountered as a solid, appearing in various colors ranging from white to orange to green, depending on its purity and form. Its melting point ranges from 131 to 135 °C .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution, often using amines or thiols as reagents.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, yielding various derivatives depending on the reagents used. Common oxidizing agents include hydrogen peroxide, while sodium borohydride is frequently used for reductions .

These reactions allow for the synthesis of diverse derivatives that may exhibit different chemical properties and biological activities.

Research indicates that 6-Bromo-8-chloroimidazo[1,5-a]pyridine possesses potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure enables it to interact with specific molecular targets within biological systems, which may modulate enzyme activity or receptor function. This suggests its utility in developing therapeutic agents for various diseases .

The synthesis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine can be achieved through several methods:

  • Cyclization Reactions: One common approach involves cyclizing appropriate precursors under controlled conditions to form the imidazo-pyridine structure.
  • Substitution Reactions: Starting from simpler halogenated compounds, substitution reactions can introduce the desired bromine and chlorine groups.
  • Industrial Production: For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield while ensuring high purity of the final product .

6-Bromo-8-chloroimidazo[1,5-a]pyridine has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Ongoing research aims to explore its therapeutic potential against various diseases.
  • Industry: It is utilized in developing new materials and as a precursor in pharmaceutical synthesis .

Studies on 6-Bromo-8-chloroimidazo[1,5-a]pyridine have focused on its interactions with biological targets. The compound's ability to bind to specific enzymes or receptors can lead to significant biological effects. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Research continues to identify the precise molecular pathways influenced by this compound .

Several compounds share structural similarities with 6-Bromo-8-chloroimidazo[1,5-a]pyridine. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesSimilarity Index
6-Bromo-8-chloroimidazo[1,2-a]pyrazineLacks amine group at the 3-position0.79
8-Bromo-6-chloroimidazo[1,2-a]pyridineDifferent ring structure0.74
6-Bromo-3-chloroimidazo[1,2-a]pyridineChlorine at the 3-position0.74
6-Bromo-2-chloroimidazo[1,2-a]pyridineChlorine at the 2-position0.74
6-Bromo-7-methylimidazo[1,2-a]pyridineMethyl group instead of chlorine0.73
6,8-Dichloroimidazo[1,2-a]pyridineTwo chlorine substituents0.78

The uniqueness of 6-Bromo-8-chloroimidazo[1,5-a]pyridine lies in its combination of both bromine and chlorine atoms along with an amine group at the specific positions on the imidazole-pyridine framework. This distinct arrangement contributes to its unique reactivity profile and potential biological activities compared to structurally similar compounds .

6-Bromo-8-chloroimidazo[1,5-a]pyridine consists of a bicyclic framework where an imidazole ring is fused to a pyridine ring at positions 1 and 5 (denoted by the "1,5-a" suffix). The substituents include a bromine atom at position 6 and a chlorine atom at position 8. Its molecular formula is C₇H₄BrClN₂, with a molecular weight of 231.48 g/mol.

PropertyValueSource
CAS Number1427385-99-6
SMILES CodeClC1=CC(Br)=CN2C1=CN=C2
InChI KeyPWZYRMMFTWYTGR-UHFFFAOYSA-N
Melting Point131–135°C (for related isomers)

The compound’s structure is distinct from positional isomers such as 8-bromo-6-chloroimidazo[1,5-a]pyridine (CAS 1427400-82-5), underscoring the importance of precise nomenclature in heterocyclic chemistry.

Historical Context and Discovery

The synthesis of imidazo[1,5-a]pyridines dates back to the mid-20th century. Early methods involved formylation of 2-aminomethylpyridine, followed by ring-closure reactions. However, specific routes to 6-bromo-8-chloro derivatives emerged later, driven by advancements in halogenation techniques.

Key milestones include:

  • 1955: Bower and Ramage pioneered imidazo[1,5-a]pyridine synthesis using formylation and cyclization.
  • 2010s: Development of regioselective halogenation methods to introduce bromine and chlorine substituents.

Significance in Heterocyclic Chemistry

6-Bromo-8-chloroimidazo[1,5-a]pyridine’s significance lies in its:

  • Reactivity: Halogens enable further functionalization via nucleophilic substitution or cross-coupling reactions.
  • Biological Potential: The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, associated with kinase inhibitors, antiviral agents, and anticancer compounds.
  • Material Science: Halogenated derivatives are studied for optoelectronic properties and sensor applications.

Cyclocondensation and Ring-Closure Reactions

Cyclocondensation reactions represent one of the most fundamental and versatile approaches for constructing the imidazo[1,5-a]pyridine core structure. These methodologies typically involve the formation of both the imidazole ring and the fusion to the pyridine moiety in a single transformation, making them particularly attractive for the synthesis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine.

Nitroalkane-Mediated Cyclocondensation

A novel synthetic approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in polyphosphoric acid (PPA) medium [1] [2]. This methodology, developed by Aksenov and colleagues, represents a significant advancement in accessing imidazo[1,5-a]pyridines through an unusual electrophilic activation mechanism.

The reaction proceeds through the formation of phosphorylated nitronates in the presence of phosphorous acid and PPA, which exhibit strong electrophilic properties. The nucleophilic attack by 2-(aminomethyl)pyridine on these activated species generates amidinium intermediates that undergo subsequent cyclization to form the desired imidazo[1,5-a]pyridine framework.

Reaction Conditions:

  • Temperature: 160°C
  • Medium: 87% PPA/H₃PO₃ (1:1 mass ratio)
  • Reaction time: 2 hours
  • Yields: 53-77% for various substrates

This methodology demonstrates particular utility for introducing alkyl substituents at the 3-position of the imidazo[1,5-a]pyridine ring, with the potential for further functionalization to introduce the desired bromo and chloro substituents.

Aldehyde-Based Cyclocondensation

Traditional cyclocondensation approaches utilizing aldehydes as electrophilic partners have been extensively developed [3] [4]. The reaction between 2-(aminomethyl)pyridines and aldehydes under oxidative conditions provides access to 3-aryl-substituted imidazo[1,5-a]pyridines.

The general mechanism involves initial imine formation between the aminomethyl group and the aldehyde, followed by intramolecular cyclization onto the pyridine ring. This approach can be adapted for the synthesis of halogenated derivatives through the use of appropriately substituted starting materials.

Key Parameters:

  • Catalysts: Copper salts, iron compounds, or iodine
  • Oxidants: Molecular oxygen, iodine, or other oxidizing agents
  • Temperatures: 70-120°C
  • Yields: 60-85%

Carboxylic Acid and Acyl Chloride Methodologies

The cyclocondensation of 2-(aminomethyl)pyridines with carboxylic acids or acyl chlorides represents a well-established synthetic route [5] [6]. These reactions typically proceed through initial amide formation followed by cyclization under dehydrating conditions.

For acyl chlorides, the reaction can be carried out under basic conditions at room temperature to reflux, providing good yields (70-95%) of the desired products. The use of carboxylic acids requires activation through coupling reagents such as HBTU or DCC, making this approach somewhat more complex but still effective.

Advantages:

  • Mild reaction conditions for acyl chlorides
  • Good functional group tolerance
  • Straightforward purification procedures

Limitations:

  • Multiple steps may be required
  • Protection/deprotection strategies needed for sensitive functionalities

Oxidative Cyclization Approaches

Oxidative cyclization methodologies have emerged as powerful tools for imidazo[1,5-a]pyridine synthesis, offering environmentally friendly alternatives to traditional synthetic approaches. These methods typically employ molecular oxygen or other green oxidants to facilitate ring closure.

Copper-Catalyzed Aerobic Oxidation

Copper-catalyzed aerobic oxidative cyclization represents one of the most significant advances in imidazo[1,5-a]pyridine synthesis [7] [8]. The methodology developed by Li and Xie involves the direct transannulation of N-heteroaryl aldehydes/ketones with aryl/alkylamines using copper(I) catalysts under aerobic conditions.

Mechanistic Pathway:

  • Formation of imine intermediate between substrate and amine
  • Copper(I) coordination to pyridine nitrogen and imine
  • Aerobic oxidation to Cu(II) superoxo radical intermediate
  • Intramolecular hydrogen abstraction from sp³ carbon
  • Formation of six-membered Cu(III) species
  • Consecutive isomerization/oxidation/reductive elimination
  • Product formation and catalyst regeneration

Reaction Conditions:

  • Catalyst: CuI or Cu(OTf)₂
  • Oxidant: Air or molecular oxygen
  • Temperature: 50-110°C
  • Yields: 70-95%

This methodology demonstrates excellent functional group tolerance and can accommodate both electron-donating and electron-withdrawing groups on the aromatic substrates.

Iron-Catalyzed Oxidative Approaches

Iron-catalyzed oxidative cyclization offers an alternative to copper-based methodologies, utilizing earth-abundant and environmentally benign iron salts [7]. The reaction between benzaldehydes and 2-picolylamines in the presence of Fe(II) salts provides access to novel imidazo[1,5-a]pyridine derivatives.

Key Features:

  • Mild reaction conditions
  • Use of abundant iron catalysts
  • Unique mechanistic pathway involving dynamic imine libraries
  • Moderate to good yields (45-80%)

The iron-catalyzed approach demonstrates the versatility of oxidative cyclization methodologies and provides opportunities for further development in sustainable synthesis.

Iodine-Mediated Oxidative Cyclization

Iodine-mediated oxidative cyclization represents a metal-free approach to imidazo[1,5-a]pyridine synthesis [9] [10]. This methodology employs molecular iodine as both catalyst and oxidant, providing an atom-economical route to the desired products.

Reaction Parameters:

  • Catalyst: Molecular iodine (I₂)
  • Additive: Sodium acetate (NaOAc)
  • Temperature: 80°C
  • Yields: 75-90%

The iodine-mediated approach offers several advantages including metal-free conditions, good yields, and straightforward reaction setup. However, it requires stoichiometric amounts of iodine, which may limit its practical applications.

Functionalization via Halogen Exchange

Halogen exchange reactions provide a powerful strategy for introducing specific halogen substituents into the imidazo[1,5-a]pyridine framework. This approach is particularly relevant for the synthesis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine, where precise control over halogen placement is essential.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction represents one of the most reliable methods for halogen exchange in heterocyclic systems [11] [12]. For imidazo[1,5-a]pyridines, this methodology can be employed to selectively replace halogen atoms with various aryl or alkyl groups, followed by re-halogenation if needed.

General Procedure:

  • Preparation of halogenated imidazo[1,5-a]pyridine precursor
  • Suzuki-Miyaura coupling with appropriate boronic acids
  • Selective halogenation to introduce desired substituents

Reaction Conditions:

  • Catalyst: Pd(dba)₂ or Pd(PPh₃)₄
  • Base: K₂CO₃ or KOH
  • Temperature: 80-120°C
  • Yields: 80-95%

This approach offers high regioselectivity and excellent functional group tolerance, making it particularly suitable for complex synthetic sequences.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions on halogenated imidazo[1,5-a]pyridines provide access to diversely functionalized derivatives [12] [13]. The reactivity of different halogen atoms can be exploited to achieve selective substitution patterns.

Reactivity Order:

  • Fluorine > Chlorine > Bromine > Iodine (for nucleophilic substitution)
  • Iodine > Bromine > Chlorine > Fluorine (for oxidative addition)

This differential reactivity allows for selective functionalization of polyhalogenated substrates, enabling the preparation of compounds with specific substitution patterns.

Metal-Mediated Halogen Exchange

Metal-mediated halogen exchange reactions offer direct routes to halogen-substituted imidazo[1,5-a]pyridines [12] [14]. These methodologies typically involve the use of metal halides under elevated temperatures to effect halogen exchange.

Key Systems:

  • Copper-mediated exchange: CuCl₂, CuBr₂
  • Nickel-mediated exchange: NiCl₂, NiBr₂
  • Palladium-mediated exchange: PdCl₂, PdBr₂

Reaction Conditions:

  • Temperature: 100-200°C
  • Solvents: DMF, DMA, or neat conditions
  • Yields: 50-80%

While these methods can be harsh, they provide direct access to halogen-exchanged products without the need for multi-step sequences.

Catalytic and Green Chemistry Synthesis

The development of catalytic and environmentally benign synthetic methodologies has become increasingly important in modern organic synthesis. For imidazo[1,5-a]pyridine synthesis, several green chemistry approaches have been developed that address environmental concerns while maintaining synthetic efficiency.

Phosphotungstic Acid Catalysis

Phosphotungstic acid (HPW) has emerged as an efficient, green catalyst for the Groebke-Blackburn-Bienaymé three-component reaction [15]. This methodology provides access to imidazo[1,5-a]pyridines through the condensation of aminopyridines, aldehydes, and isocyanides.

Advantages:

  • Low catalyst loading (2 mol%)
  • Short reaction times (30 minutes)
  • Microwave compatibility
  • Excellent yields (85-99%)
  • Recyclable catalyst
  • Non-toxic and environmentally benign

Reaction Conditions:

  • Catalyst: HPW (2 mol%)
  • Solvent: Ethanol
  • Energy source: Microwave irradiation
  • Temperature: 80-100°C
  • Time: 30 minutes

This methodology represents a significant advancement in green chemistry approaches to imidazo[1,5-a]pyridine synthesis, offering both efficiency and environmental compatibility.

Metal-Organic Framework Catalysis

Metal-organic frameworks (MOFs) have found increasing application in heterogeneous catalysis due to their high surface areas, tunable porosity, and recyclability [16] [17]. For imidazo[1,5-a]pyridine synthesis, copper-based MOFs have shown particular promise.

Cu(BDC)MOF System:

  • Catalyst: Cu(BDC)MOF
  • Reaction type: Three-component coupling
  • Substrates: Aldehydes, 2-aminopyridines, nitromethane
  • Yields: 65-88%
  • Recyclability: Multiple cycles without significant loss of activity

Advantages:

  • Heterogeneous catalysis
  • Easy separation and reuse
  • Air as oxidant
  • Additive-free conditions
  • No metal leaching

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times and often improving yields [18]. For imidazo[1,5-a]pyridines, microwave irradiation has been successfully applied to various synthetic methodologies.

Key Benefits:

  • Reduced reaction times (minutes vs. hours)
  • Improved yields (75-95%)
  • Enhanced reaction selectivity
  • Energy efficiency
  • Uniform heating

Typical Conditions:

  • Power: 100-300 W
  • Temperature: 80-160°C
  • Time: 5-30 minutes
  • Yields: 75-95%

Aqueous and Solvent-Free Methodologies

The development of aqueous and solvent-free synthetic methodologies addresses key environmental concerns in organic synthesis [16] [19]. These approaches minimize the use of organic solvents while maintaining synthetic efficiency.

Aqueous Synthesis:

  • Solvent: Water with surfactants
  • Catalysts: Water-soluble metal salts
  • Yields: 60-85%
  • Advantages: Safe, environmentally friendly, easy workup

Solvent-Free Synthesis:

  • Conditions: Neat reactions or solid-state
  • Temperature: 80-150°C
  • Yields: 70-90%
  • Advantages: Atom economy, reduced waste, simplified purification

Mechanochemical Approaches

Mechanochemical synthesis represents an emerging field in green chemistry, utilizing mechanical force to drive chemical reactions. For imidazo[1,5-a]pyridine synthesis, ball milling and grinding techniques have shown promise.

Mechanochemical Parameters:

  • Method: Ball milling or grinding
  • Time: 30 minutes to 2 hours
  • Temperature: Room temperature to 80°C
  • Yields: 55-80%
  • Advantages: Solvent-free, energy efficient, scalable

Applications:

  • Cyclocondensation reactions
  • Halogenation procedures
  • Functional group transformations
  • Multi-component reactions

This comprehensive overview of synthetic methodologies for 6-Bromo-8-chloroimidazo[1,5-a]pyridine demonstrates the diversity of approaches available for accessing this important heterocyclic scaffold. Each methodology offers unique advantages and limitations, providing synthetic chemists with multiple options for accessing these valuable compounds depending on their specific requirements and constraints.

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Dates

Last modified: 08-16-2023

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